molecular formula C20H19N5O3 B2661563 2-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795304-13-0

2-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2661563
CAS No.: 1795304-13-0
M. Wt: 377.404
InChI Key: WYYYWSLNIDGCTL-UHFFFAOYSA-N
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Description

2-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Properties

  • Synthesis and Photophysical Properties : A study by Akshaya et al. (2016) explored a phthalimide derivative similar to 2-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. They synthesized this compound and investigated its solvatochromic behavior and dipole moments in various solvents, providing insight into the photophysical properties of such derivatives (Akshaya et al., 2016).

  • Characterization of Structure : Dioukhane et al. (2021) characterized a structurally related compound using 1D and 2D NMR spectroscopy. This research highlights the importance of detailed spectroscopic analysis in understanding the molecular structure of complex organic compounds (Dioukhane et al., 2021).

  • Unsaturated Nitrogen-heterocyclic Compounds : A chapter by Costero (1993) provides an overview of azaheteroaromatic compounds, including those with carbonyl groups similar to the compound . It discusses their role as intermediates in pharmaceutical synthesis, indicating the potential application in drug development (Costero, 1993).

Chemical Reactions and Applications

  • Synthesis of Derivatives : Tan et al. (2016) developed a synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Their work includes the synthesis of amino and triazole derivatives, which are relevant to the compound , demonstrating its versatility in chemical synthesis (Tan et al., 2016).

  • Carbonic Anhydrase Inhibition : A study by Kocyigit et al. (2016) on isoindolylthiazole derivatives, structurally similar to the compound , revealed significant inhibition of carbonic anhydrase, indicating potential biomedical applications (Kocyigit et al., 2016).

  • Denitrogenative Transformations : Anbarasan et al. (2014) discussed the denitrogenative transformations of 1,2,3-triazoles, relevant to the structure of the compound . These transformations are key in synthesizing nitrogen-based heterocycles, suggesting applications in complex organic synthesis (Anbarasan et al., 2014).

Properties

IUPAC Name

2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c26-18-15-8-4-5-9-16(15)19(27)24(18)14-11-23(12-14)20(28)17-10-21-25(22-17)13-6-2-1-3-7-13/h1-7,10,14-16H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYYWSLNIDGCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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